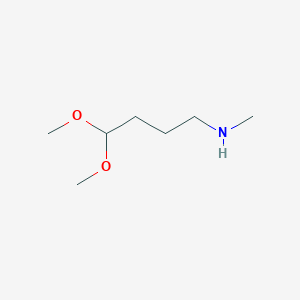
(4,4-dimethoxybutyl)(methyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,4-dimethoxybutyl)(methyl)amine is an organic compound with the molecular formula C7H17NO2 It is widely used in scientific research, primarily as a catalyst in chemical processes and as a ligand in coordination chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-dimethoxybutyl)(methyl)amine typically involves a three-step reaction sequence:
Reaction of 4-methoxybutyl bromide with sodium amide in liquid ammonia: This step yields 4-methoxybutyl amine.
Reaction of 4-bromo-1-butanol with potassium carbonate in dimethylformamide (DMF): This step yields 4-bromo-1-butyl dimethylcarbamate.
Reaction of 4-bromo-1-butyl dimethylcarbamate with methylamine in ethanol: This final step yields this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis methods mentioned above can be scaled up for industrial production. The use of readily available raw materials and straightforward reaction conditions makes it feasible for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(4,4-dimethoxybutyl)(methyl)amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quaternary ammonium cations.
Substitution: It can undergo nucleophilic substitution reactions due to the presence of the amine group.
Common Reagents and Conditions
Oxidation: Water radical cations can facilitate the oxidation of this compound under ambient conditions.
Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles.
Major Products
Oxidation: The major product formed is quaternary ammonium cations.
Substitution: The products depend on the specific nucleophile used in the reaction.
Applications De Recherche Scientifique
(4,4-dimethoxybutyl)(methyl)amine has a wide range of scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential effects on biochemical and physiological processes.
Medicine: Investigated for its potential therapeutic applications, particularly in modulating enzyme activity.
Industry: Utilized in various chemical processes due to its catalytic properties.
Mécanisme D'action
The exact mechanism of action of (4,4-dimethoxybutyl)(methyl)amine is not well understood. it is believed to interact with certain enzymes and receptors in the body, leading to changes in biochemical and physiological processes. For example, it can act as an agonist of the G-protein coupled receptor GPR40, leading to an increase in intracellular calcium levels. Additionally, it has been shown to inhibit the enzyme acetylcholinesterase, resulting in increased acetylcholine levels.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-methyl-1-(4-bromobutane-2-yl)-2-nitroetheneamine (BDB): This compound has a similar structure to (4,4-dimethoxybutyl)(methyl)amine, with the only difference being the replacement of the bromine atom in BDB with a methyl group in this compound.
3,4-methylenedioxymethamphetamine (MDMA): A structural analog of this compound, widely known for its psychoactive effects.
Uniqueness
This compound is unique due to its dual role as a catalyst and ligand in chemical processes. Its ability to modulate enzyme activity and interact with specific receptors also sets it apart from similar compounds.
Propriétés
Formule moléculaire |
C7H17NO2 |
|---|---|
Poids moléculaire |
147.22 g/mol |
Nom IUPAC |
4,4-dimethoxy-N-methylbutan-1-amine |
InChI |
InChI=1S/C7H17NO2/c1-8-6-4-5-7(9-2)10-3/h7-8H,4-6H2,1-3H3 |
Clé InChI |
WMVCCLHRNIGZRL-UHFFFAOYSA-N |
SMILES canonique |
CNCCCC(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















